Benzene, (2-iodo-1-isothiocyanatopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2-iodo-1-isothiocyanatopropyl)- is an aromatic compound characterized by the presence of a benzene ring substituted with an iodine atom and an isothiocyanate group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (2-iodo-1-isothiocyanatopropyl)- typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting with the iodination of benzene and subsequent functionalization to introduce the isothiocyanate group. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, (2-iodo-1-isothiocyanatopropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the iodine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or nitrated derivatives of the compound .
Scientific Research Applications
Benzene, (2-iodo-1-isothiocyanatopropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, (2-iodo-1-isothiocyanatopropyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The isothiocyanate group can react with nucleophiles, leading to the formation of various adducts. The iodine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
Phenyl isothiocyanate: Contains an isothiocyanate group attached directly to the benzene ring.
Benzene, (1-iodoethyl)-: Similar structure but with an ethyl group instead of a propyl chain.
Uniqueness
Benzene, (2-iodo-1-isothiocyanatopropyl)- is unique due to the presence of both an iodine atom and an isothiocyanate group on a propyl chain, which imparts distinct chemical properties and reactivity compared to its simpler analogs .
Properties
CAS No. |
63615-82-7 |
---|---|
Molecular Formula |
C10H10INS |
Molecular Weight |
303.16 g/mol |
IUPAC Name |
(2-iodo-1-isothiocyanatopropyl)benzene |
InChI |
InChI=1S/C10H10INS/c1-8(11)10(12-7-13)9-5-3-2-4-6-9/h2-6,8,10H,1H3 |
InChI Key |
KTTWDOWDCHTBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N=C=S)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.